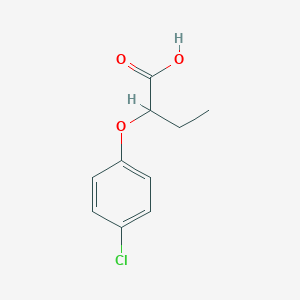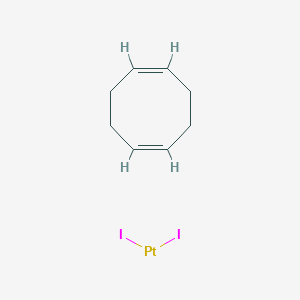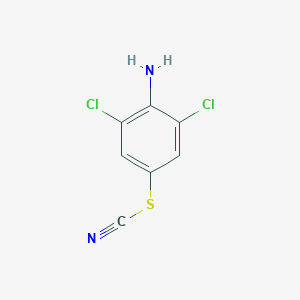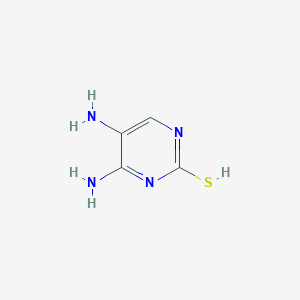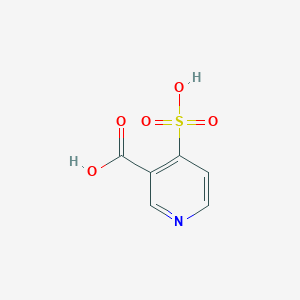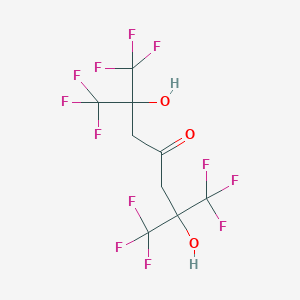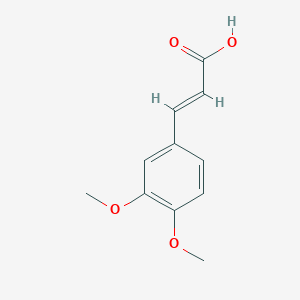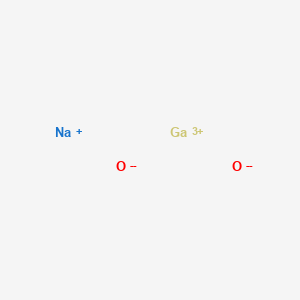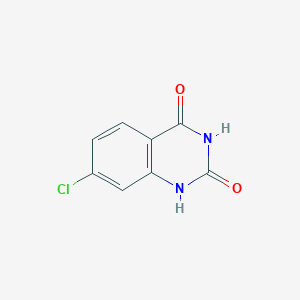
7-氯喹唑啉-2,4(1H,3H)-二酮
描述
Synthesis Analysis
The synthesis of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives can be performed using various catalytic systems and reactions. For example, Bronsted acidic ionic liquids have been used as efficient and reusable catalysts for the one-pot synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, yielding high product yields in minutes (Kefayati et al., 2012). Additionally, organocatalytic methods have been applied to produce 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating the versatility and efficiency of modern synthetic approaches (Wilhelm et al., 2014).
Molecular Structure Analysis
The molecular structure of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives has been elucidated through various techniques, including X-ray crystallography. The crystal structure analysis provides insights into the bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding the chemical reactivity and physical properties of these compounds (Candan et al., 2001).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic substitution, which can lead to the formation of biologically active ortho-quinone derivatives. The reactivity pattern of these compounds is influenced by their molecular structure, particularly the placement of chloro and other substituent groups, which can dictate the course of chemical reactions (Kim et al., 2003).
Physical Properties Analysis
The physical properties of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular arrangement and intermolecular interactions. These properties are essential for the practical application and formulation of these compounds in different fields (Candan et al., 2001).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, define the range of applications and the chemical behavior of 7-Chloroquinazoline-2,4(1h,3h)-dione derivatives. Understanding these properties is crucial for designing new compounds with desired biological or physical characteristics (Kuryazov et al., 2009).
科学研究应用
The synthesis of these compounds is a topic of ongoing research, and there are many methods for their synthesis . For example, the first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid .
Quinazoline and its derivatives, including “7-Chloroquinazoline-2,4(1h,3h)-dione”, have a wide range of applications in various scientific fields due to their significant biological activities . Here are some more applications:
- Antimalarial : Quinazoline derivatives have been found to exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs.
- Antitumor : These compounds have shown antitumor properties . They could be used in the development of new cancer therapies.
- Anticonvulsant : Quinazoline derivatives can also act as anticonvulsants . They could be used in the treatment of epilepsy and other seizure disorders.
- Fungicidal : These compounds have fungicidal properties . They could be used in the development of new antifungal agents.
- Antimicrobial : Quinazoline derivatives have been found to exhibit antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs.
- Anti-inflammatory : These compounds have shown anti-inflammatory properties . They could be used in the treatment of inflammation and related disorders.
Quinazoline and its derivatives, including “7-Chloroquinazoline-2,4(1h,3h)-dione”, have a wide range of applications in various scientific fields due to their significant biological activities . Here are some more applications:
- Antimalarial : Quinazoline derivatives have been found to exhibit antimalarial activity . This makes them a potential candidate for the development of new antimalarial drugs.
- Antitumor : These compounds have shown antitumor properties . They could be used in the development of new cancer therapies.
- Anticonvulsant : Quinazoline derivatives can also act as anticonvulsants . They could be used in the treatment of epilepsy and other seizure disorders.
- Fungicidal : These compounds have fungicidal properties . They could be used in the development of new antifungal agents.
- Antimicrobial : Quinazoline derivatives have been found to exhibit antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs.
- Anti-inflammatory : These compounds have shown anti-inflammatory properties . They could be used in the treatment of inflammation and related disorders.
属性
IUPAC Name |
7-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAYZARVWHJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289357 | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinazoline-2,4(1h,3h)-dione | |
CAS RN |
13165-35-0 | |
| Record name | 13165-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloroquinazoline-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloroquinazoline-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

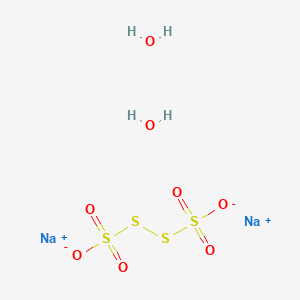
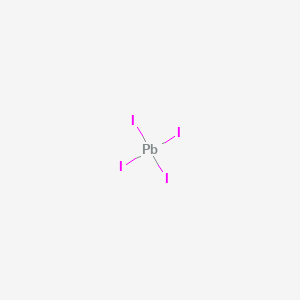
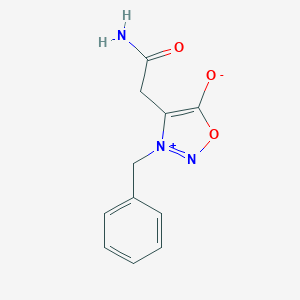

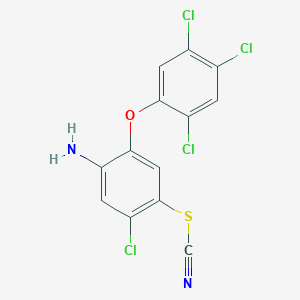
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
